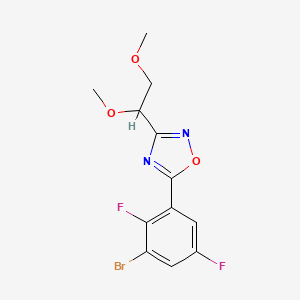![molecular formula C15H16Cl2N2O2 B7450104 2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid](/img/structure/B7450104.png)
2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid, commonly known as MK-677, is a selective agonist of the ghrelin receptor. It is a non-peptide, orally active growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has gained significant attention in the scientific community due to its potential uses in treating growth hormone deficiencies, muscle wasting, and osteoporosis.
作用機序
MK-677 works by binding to the ghrelin receptor, which is primarily expressed in the hypothalamus and pituitary gland. This binding activates the growth hormone secretagogue pathway, leading to the release of 2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid and IGF-1. MK-677 has also been shown to increase the levels of other hormones, such as cortisol and prolactin.
Biochemical and Physiological Effects:
MK-677 has been shown to have a range of biochemical and physiological effects. It increases this compound and IGF-1 levels, which can lead to increased muscle mass, bone density, and improved metabolism. MK-677 has also been shown to improve sleep quality, cognitive function, and mood. However, it can also cause side effects such as increased appetite, water retention, and numbness or tingling in the extremities.
実験室実験の利点と制限
MK-677 has several advantages for lab experiments, including its oral bioavailability, long half-life, and selective agonist activity. However, it also has limitations, such as its potential to cause side effects and the need for careful dosing due to its potency.
将来の方向性
There are several potential future directions for research on MK-677. These include investigating its potential uses in treating age-related diseases, such as Alzheimer's and Parkinson's, as well as its potential to improve wound healing and recovery from surgery. Additionally, further research is needed to understand the long-term effects of MK-677 use, especially in older populations. Finally, there is a need for more research on the optimal dosing and administration of MK-677 to minimize side effects while maximizing its therapeutic benefits.
Conclusion:
MK-677 is a non-peptide, orally active growth hormone secretagogue that has gained significant attention in the scientific community due to its potential therapeutic uses in treating growth hormone deficiencies, muscle wasting, and osteoporosis. Its mechanism of action involves binding to the ghrelin receptor, leading to the release of 2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid and IGF-1. While MK-677 has several advantages for lab experiments, it also has limitations and potential side effects. Future research directions include investigating its potential uses in treating age-related diseases and optimizing dosing and administration.
合成法
MK-677 is synthesized through a multistep process that involves the reaction of 3,4-dichlorophenylacetic acid with 1-methyl-1H-pyrrole-2-carboxaldehyde to obtain the key intermediate, 2-(3,4-dichlorophenyl)-2-methylamino-propanal. This intermediate is then reacted with ammonium acetate and sodium triacetoxyborohydride to obtain the final product, MK-677.
科学的研究の応用
MK-677 has been extensively studied for its potential therapeutic uses in treating growth hormone deficiencies, muscle wasting, and osteoporosis. It has also been investigated for its potential to improve cognitive function, sleep quality, and metabolic disorders. Animal studies have shown that MK-677 can increase bone density, muscle mass, and improve insulin sensitivity. Clinical trials have demonstrated that MK-677 can increase 2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid and IGF-1 levels in healthy adults and elderly individuals.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2/c1-15(14(20)21,11-3-4-12(16)13(17)7-11)18-8-10-5-6-19(2)9-10/h3-7,9,18H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFUEBIFWKUWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)O)NCC2=CN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-bromothiophen-2-yl)methylsulfonyl]-5-ethyl-1H-1,2,4-triazole](/img/structure/B7450022.png)
![4-(Imidazol-1-ylmethyl)-1-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]triazole](/img/structure/B7450025.png)

![7-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B7450036.png)
![2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide](/img/structure/B7450045.png)
![2-[(2S,6R)-4-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)-2,6-dimethylpiperazin-1-yl]ethanol](/img/structure/B7450046.png)

![3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7450059.png)
![(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7450066.png)
![Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450079.png)
![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-3-carbonyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B7450084.png)
![N-[2-[5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7450111.png)
![2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide](/img/structure/B7450113.png)
![2-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]-6-fluorobenzamide](/img/structure/B7450115.png)
